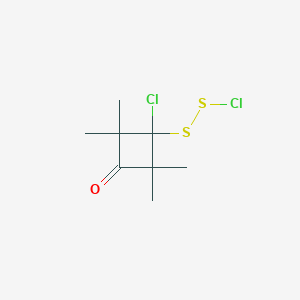![molecular formula C27H22 B15167293 1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene CAS No. 573664-25-2](/img/structure/B15167293.png)
1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene is an organic compound with a complex structure consisting of three benzene rings connected to a central carbon atom, which is further connected to a 4-ethenylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene typically involves the reaction of 4-ethenylbenzyl chloride with triphenylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’'-[(4-Methoxyphenyl)methanetriyl]tribenzene
- 1,1’,1’'-{[(4-Phenylcyclohexyl)oxy]methanetriyl}tribenzene
- Benzene, 1,1’,1’'-[[(1-ethyl-3-butynyl)oxy]methylidyne]tris-
Uniqueness
1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
573664-25-2 |
|---|---|
Formule moléculaire |
C27H22 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-ethenyl-4-tritylbenzene |
InChI |
InChI=1S/C27H22/c1-2-22-18-20-26(21-19-22)27(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h2-21H,1H2 |
Clé InChI |
BPFITAWVEHTYCU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


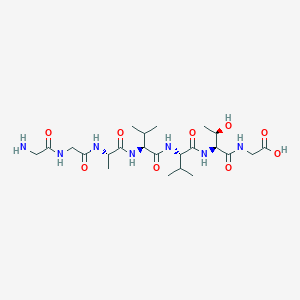
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
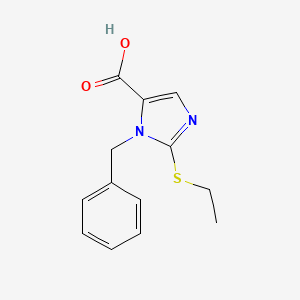
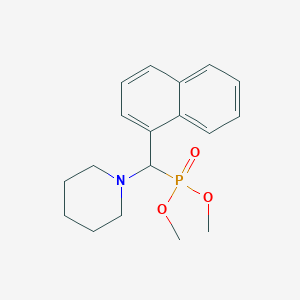
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
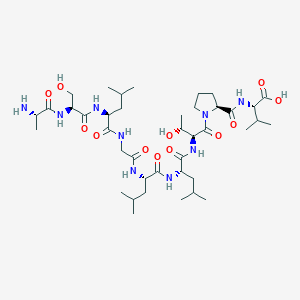


![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
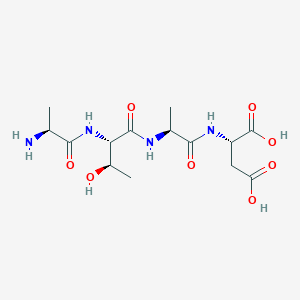
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
